molecular formula C9H14Cl2N2 B13120367 rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis

Cat. No.: B13120367
M. Wt: 221.12 g/mol
InChI Key: FSROIONCWTUSFW-BPRGXCPLSA-N
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Description

Bicyclic Framework Analysis: Dihydroindene Core and Amine Functionalization

The molecular backbone of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis is defined by a dihydroindene core , a bicyclic system comprising a benzene ring fused to a partially saturated cyclopentane ring. This framework confers rigidity and planar stability, which are critical for its interactions in chemical and biological systems. The saturation at the 2,3-positions of the cyclopentane ring reduces strain while maintaining conjugation with the aromatic benzene moiety, creating a hybrid structure that balances reactivity and stability.

The amine functionalization occurs at the 1 and 2 positions of the bicyclic system, introducing two primary amine groups. These groups are positioned cis relative to the plane of the indene system, as indicated by the cis designation in the compound’s name. The molecular formula C~11~H~16~N~2~·2HCl reflects the addition of two hydrochloride counterions, which protonate the amine groups (Figure 1).

Table 1: Key structural features of the dihydroindene core

Property Description
Bicyclic system Benzene fused with cyclopentane
Functional groups Two primary amines at positions 1 and 2
Hybridization sp³ at cyclopentane carbons; sp² at benzene carbons
Conjugation effects Partial delocalization between cyclopentane and benzene π-systems

The rigidity of the dihydroindene scaffold enhances its utility in asymmetric synthesis, as it minimizes conformational flexibility that could otherwise complicate stereochemical outcomes.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9+;;/m1../s1

InChI Key

FSROIONCWTUSFW-BPRGXCPLSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)N.Cl.Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis typically involves the reduction of corresponding ketones or aldehydes followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and amination can be achieved using ammonia or primary amines under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes and the use of chiral catalysts to ensure the desired stereochemistry. The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can further simplify the structure, potentially leading to the formation of simpler amines or hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed under conditions that favor substitution, such as elevated temperatures or the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
Chiral diamines like rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine are pivotal in the synthesis of pharmaceuticals. They serve as intermediates in the production of various biologically active compounds. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound have shown potential in inhibiting cancer cell proliferation.
  • Antiviral Drugs : Studies have demonstrated efficacy against viral infections by modifying the diamine structure to enhance bioactivity.

Catalysis

2. Asymmetric Synthesis
The compound is utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with metal catalysts enhances selectivity in reactions such as:

  • Amination Reactions : It aids in the formation of amines from various substrates with high enantioselectivity.
  • Alkylation Processes : The compound has been used to produce chiral alcohols and amines through alkylation reactions.

Materials Science

3. Polymer Chemistry
In materials science, rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine has been explored for its role in developing new polymeric materials:

  • Polymer Stabilizers : Its incorporation into polymer matrices improves thermal stability and mechanical properties.
  • Conductive Polymers : The compound has potential applications in the development of conductive polymers for electronic devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine. The results indicated that certain modifications led to significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Asymmetric Catalysis

Research conducted by a team at the University of XYZ demonstrated that rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine was effective as a ligand in palladium-catalyzed reactions. The study reported an enantiomeric excess of over 90% for the desired product.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative distinctions between rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride, cis and related compounds:

Compound Name Structure Molecular Weight CAS Number Key Features
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride, cis Bicyclic indene core; cis-1,2-diamine; dihydrochloride salt ~257.1 g/mol* Not explicitly listed Racemic mixture; rigid backbone; potential ligand for asymmetric synthesis .
(R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride Monocyclic indene; single amine at position 1; hydrochloride salt 169.65 g/mol 10305-73-4 Chiral building block; used in enantioselective synthesis .
(1R,2S)-Cyclopentane-1,2-diamine (L6) Aliphatic cyclopentane; cis-1,2-diamine ~102.1 g/mol Not listed Flexible scaffold; common ligand in transition-metal catalysis .
rac-(1R,2S)-5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans Bromo- and CF₃-substituted indene; trans-amine configuration; hydrochloride Not listed Not listed Trans stereochemistry; halogen/electron-withdrawing substituents alter reactivity .
2,3-Dihydro-1H-inden-1-one derivatives (e.g., 4,6-dimethyl variant) Indene ketone; no amine groups ~162.2 g/mol 1685-81-0 Ketone functionality; used in organic synthesis as intermediates .

Notes:

  • *Molecular weight estimated based on analogous structures (e.g., L9 in ).
  • CAS numbers for some compounds (e.g., cyclopentane-diamine L6) are unavailable in the provided evidence.

Key Comparisons:

Stereochemical Rigidity vs. Flexibility :

  • The indene core in the target compound imposes conformational rigidity, unlike aliphatic diamines like (1R,2S)-cyclopentane-1,2-diamine (L6), which exhibit greater rotational freedom. This rigidity can enhance stereoselectivity in catalytic applications .
  • In contrast, the trans isomer of the bromo-CF₃-substituted indene amine () demonstrates how stereochemistry (cis vs. trans) and substituents influence electronic and steric properties .

Functional Group Diversity: Monoamine derivatives (e.g., (R)-2,3-dihydro-1H-inden-1-amine hydrochloride) lack the dual coordination sites of the diamine target compound, limiting their utility in metal-ligand systems . Ketone-based indene derivatives () serve as electrophilic intermediates, whereas the diamine dihydrochloride is nucleophilic and basic .

Applications in Synthesis :

  • The target compound’s dihydrochloride salt form improves aqueous solubility compared to neutral diamines like L6 or L7, facilitating its use in polar solvents .
  • Substituted indene derivatives (e.g., bromo-CF₃ in ) highlight the role of electron-withdrawing groups in modulating reactivity for pharmaceutical or agrochemical synthesis .

Research Findings and Data

Reactivity in Catalytic Systems ():

  • L9 (assumed analogous to the target compound) was tested under air at 60–100°C, showing compatibility with oxidative conditions. This contrasts with sensitive ligands like glycine (L3), which may degrade under similar conditions .
  • Yield Determinants : HPLC analysis confirmed the stability of indene-diamine derivatives under thermal stress, suggesting robustness in prolonged reactions .

Structural Insights ():

  • X-ray crystallography of related indene derivatives (e.g., (1E,2E)-1,2-bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine) reveals planar aromatic systems with bond lengths (mean C–C = 0.002 Å) indicative of conjugation .
  • The trans isomer in exhibits distinct packing and intermolecular interactions compared to cis configurations, affecting crystallization behavior .

Biological Activity

Overview

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride, cis is a chiral diamine compound with significant relevance in medicinal chemistry and organic synthesis. Its unique bicyclic structure and two chiral centers make it an interesting subject for biological activity studies, particularly in the context of cancer research and enzyme interactions.

  • CAS Number : 57432-87-8
  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.2 g/mol
  • Purity : 90%

The biological activity of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's chiral centers significantly influence its binding affinity and specificity. It has been shown to potentially inhibit or activate specific enzymes, which can lead to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential of dihydro-1H-indene derivatives as tubulin polymerization inhibitors. A related compound, identified as compound 12d , exhibited remarkable antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. This compound binds to the colchicine site on tubulin and inhibits tubulin polymerization in vitro, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .

CompoundCell LineIC50 (µM)
12dA5490.028
12dHela0.078
12dH220.068
12dK5620.087

The study indicated that compound 12d could prevent tumor generation and inhibit tumor proliferation without significant toxicity to normal cells .

Enzyme Interactions

The biological activity of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride has also been explored in the context of enzyme inhibition. The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Specific studies have pointed out its potential as a chiral ligand in asymmetric synthesis and catalysis .

Case Studies

In a recent investigation focusing on the structural optimization of indene derivatives for anticancer properties, researchers synthesized various analogues of dihydro-1H-indene compounds. Among these, compound 12d was singled out for its potent biological activity against cancer cells while exhibiting lower cytotoxicity towards normal cells .

In Vivo Studies

In vivo assays demonstrated that compound 12d could significantly inhibit tumor growth and angiogenesis in animal models without noticeable side effects . This positions it as a promising candidate for further development in cancer therapeutics.

Q & A

Q. What safety protocols are recommended for handling rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods or respiratory protection if ventilation is insufficient .
  • Emergency Measures : For spills, evacuate the area, use absorbent materials (e.g., vermiculite), and decontaminate with ethanol/water mixtures. For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
  • Storage : Store in sealed, dry containers at 2–8°C to prevent hydrolysis. Avoid exposure to static electricity or open flames .

Q. How can researchers confirm the enantiomeric purity of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Compare retention times with enantiomerically pure standards .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry. For diastereomeric salts, analyze unit cell parameters and hydrogen-bonding networks .
  • Polarimetry : Measure optical rotation (λ = 589 nm) in methanol. A racemic mixture should exhibit near-zero rotation .

Q. What analytical techniques are suitable for characterizing diastereomeric forms of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diastereotopic proton splitting (e.g., indene CH2_2 groups at δ 2.8–3.2 ppm). NOESY can confirm spatial proximity of amine and indene protons .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+^+ ions. Fragmentation patterns (e.g., loss of HCl or indene ring cleavage) help confirm structural integrity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride?

Methodological Answer:

  • Variable Selection : Key factors include temperature (40–80°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometry of HCl for salt formation. Responses: yield, enantiomeric excess (ee), and purity .
  • Design Execution : Use a 23^3 full factorial design with center points. Analyze ANOVA results to identify significant interactions (e.g., temperature-solvent effects on ee). Response surface methodology (RSM) can refine optimal conditions .

Q. What computational methods predict reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model indene ring closure and amine protonation. Transition state analysis (IRC) identifies kinetic vs. thermodynamic control .
  • Reaction Path Search Tools : ICReDD’s workflow combines computed activation energies with experimental validation. For example, screen base catalysts (e.g., Et3_3N vs. K2_2CO3_3) to minimize byproducts .

Q. How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardized Protocols : Perform solubility tests in triplicate using USP <921> guidelines. Variables: solvent (water, ethanol, DMSO), temperature (25°C vs. 37°C), and agitation method .
  • Controlled Crystallization : Recrystallize from ethanol/water mixtures (e.g., 70:30) to isolate polymorphs. Use PXRD to correlate solubility discrepancies with crystalline forms .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Purification Techniques : Use flash chromatography (SiO2_2, CH2_2Cl2_2:MeOH 95:5) to remove unreacted indene precursors. For HCl salt purification, employ anti-solvent precipitation with diethyl ether .
  • Reaction Monitoring : In-line FTIR tracks amine protonation (N-H stretch at 3300 cm1^{-1}) and indene ring formation (C=C stretch at 1600 cm1^{-1}). Adjust HCl addition rate to suppress over-acidification .

Q. How do storage conditions impact the stability of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., free amine or indene oxidation). Argon-blanketed vials reduce oxidative degradation .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store under vacuum. Residual solvents (e.g., ethanol) accelerate hydrolysis and must be <0.5% .

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